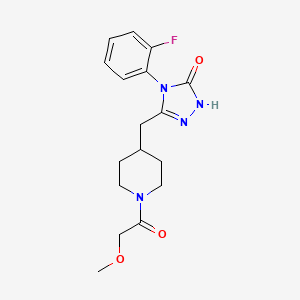

4-(2-fluorophenyl)-3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)-3-[[1-(2-methoxyacetyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O3/c1-25-11-16(23)21-8-6-12(7-9-21)10-15-19-20-17(24)22(15)14-5-3-2-4-13(14)18/h2-5,12H,6-11H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMLDACFBYEQAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(CC1)CC2=NNC(=O)N2C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-fluorophenyl)-3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a triazole ring linked to a piperidine moiety and a fluorophenyl group, which may contribute to its biological efficacy.

Biological Activity Overview

-

Anticancer Activity

- A study on N-aryl-4H-1,2,4-triazol-3-amine analogs highlighted that compounds within this class exhibited significant anticancer activity against various cancer cell lines. For instance, compound 4i demonstrated superior activity compared to imatinib in inhibiting cancer cell growth .

- The National Cancer Institute's protocol was utilized to evaluate the anticancer potential of several triazole derivatives against 58 cancer cell lines. The results indicated that certain compounds exhibited growth inhibition percentages exceeding 40% in sensitive cell lines .

-

Antibacterial and Antifungal Properties

- Triazole derivatives are recognized for their antibacterial and antifungal activities. The compound's structural features may enhance its interaction with microbial targets. Research has shown that 1,2,4-triazoles possess significant antimicrobial properties, making them candidates for further development in treating infections .

-

Mechanism of Action

- The mechanism by which triazole compounds exert their biological effects often involves the inhibition of specific enzymes or pathways related to cell proliferation and survival. For example, some studies suggest that triazoles can inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair .

Case Study 1: Anticancer Efficacy

In a comparative analysis of various triazole derivatives, it was found that those with a piperidine linkage exhibited enhanced cytotoxicity against pancreatic and colorectal carcinoma cell lines. The study reported IC50 values that indicate effective concentrations for inducing apoptosis in cancer cells .

Case Study 2: Antimicrobial Activity

A series of synthesized triazoles were tested against strains of bacteria and fungi. Results showed that certain derivatives significantly inhibited the growth of resistant bacterial strains, suggesting potential therapeutic applications in antibiotic-resistant infections .

Data Tables

| Biological Activity | Compound Tested | Result |

|---|---|---|

| Anticancer | 4i | PGI > 40% against SNB-75 cell line |

| Antibacterial | Various | Significant inhibition against resistant strains |

| Antifungal | Selected Triazoles | Effective against Candida species |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural motifs such as triazolone cores, fluorinated aromatic systems, and piperidine-based side chains. Key differences in substituents, physicochemical properties, and inferred biological activities are highlighted.

Table 1: Structural and Functional Comparison

Substituent Effects on Pharmacokinetics

- Fluorophenyl vs. Bromophenyl : Fluorine’s smaller size and electronegativity favor target selectivity and metabolic stability compared to bromine’s bulkier, electron-withdrawing nature .

- Methoxyacetyl vs. Trifluoroacetyl : Methoxyacetyl’s electron-donating methoxy group may reduce metabolic degradation compared to trifluoroacetyl’s labile C-F bonds (e.g., compound 40 in ) .

- Thiol vs.

Conformational Flexibility and Target Binding

- The methoxyacetyl-piperidinylmethyl group in the target compound provides a balance of rigidity and flexibility, enabling optimal orientation for receptor binding. In contrast, adamantyl-substituted analogs () exhibit restricted rotation, which may hinder binding to dynamic active sites .

- Ethyl-piperidine linkages () introduce conformational flexibility but may reduce binding affinity due to increased entropy penalties .

Solubility and Bioavailability

- Hydroxyphenyl and amino-substituted triazolones () demonstrate high aqueous solubility but poor blood-brain barrier penetration due to excessive polarity .

- The target compound’s fluorophenyl and methoxyacetyl groups likely strike a balance between solubility (logP ~2.5 estimated) and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.